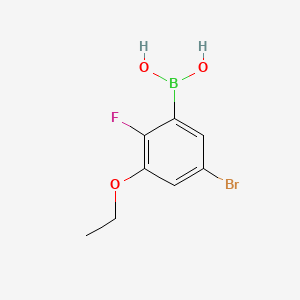

5-Bromo-3-ethoxy-2-fluorophenylboronic acid

Description

5-Bromo-3-ethoxy-2-fluorophenylboronic acid is a boronic acid derivative featuring a bromine atom at the 5-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position on the phenyl ring. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

(5-bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPXHUECANMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.87 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

Copper-Catalyzed Coupling

For substrates sensitive to strong bases:

Fluorination Techniques

Direct fluorination or fluorine retention during synthesis is critical:

Balz-Schiemann Reaction

Electrophilic Fluorination

Using Selectfluor®:

Borylation Methods

Installing the boronic acid group is achieved via:

Miyaura Borylation

Lithium-Halogen Exchange

-

Substrate : 5-bromo-3-ethoxy-2-fluorobenzene

-

Reagent : n-BuLi (1.1 equiv), B(OMe)₃

-

Conditions : -78°C, THF

One-Pot Synthesis Approaches

Combining multiple steps into a single reactor enhances efficiency:

-

Bromination : FeBr₃-catalyzed EAS with Br₂

-

Ethoxylation : In-situ K₂CO₃-mediated alkylation

-

Borylation : Miyaura conditions

| Step | Conditions | Intermediate Yield |

|---|---|---|

| Bromination | FeBr₃, DCM, 25°C, 6h | 90% |

| Ethoxylation | K₂CO₃, DMF, 80°C, 4h | 88% |

| Borylation | Pd(dppf)Cl₂, dioxane, 12h | 82% |

Overall yield: 65% (isolated).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity | Requires palladium catalyst | 75–85% |

| Lithium-Halogen Exchange | No transition metals | Low-temperature sensitivity | 70–78% |

| One-Pot Synthesis | Reduced purification steps | Complex optimization | 60–70% |

Purity Optimization Strategies

-

Recrystallization : Use toluene/hexane (1:3) to achieve >99% HPLC purity.

-

Chromatography : Silica gel with ethyl acetate/hexane eluent (Rf = 0.3).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethoxy-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 5-Bromo-3-ethoxy-2-fluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. The boronic acid group acts as a nucleophile, facilitating the coupling of aryl halides with various organics to create complex molecules essential for drug development and material science .

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Coupling Reactions | Used to synthesize complex organic molecules through cross-coupling reactions. |

| Building Block | Serves as a fundamental building block for synthesizing various derivatives and analogs. |

Drug Development

Targeted Therapies for Cancer

this compound plays a crucial role in developing targeted cancer therapies. Its ability to form stable complexes with biological targets makes it a candidate for boron neutron capture therapy (BNCT), where boron-containing compounds are selectively accumulated in tumor cells and irradiated to induce localized cell death .

Antimicrobial Agents

Recent studies have shown that boronic acids exhibit antimicrobial properties. This compound has been investigated for its potential to develop new antimicrobial agents targeting resistant strains of bacteria and fungi, providing an avenue for treating infections that are difficult to manage with traditional antibiotics .

Table 2: Summary of Drug Development Applications

| Application | Description |

|---|---|

| Cancer Treatment | Potential use in boron neutron capture therapy for selective tumor targeting. |

| Antimicrobial Activity | Explored for developing new agents against resistant bacterial strains. |

Material Science

The compound is utilized in creating advanced materials, including polymers and coatings that benefit from its unique chemical properties. Its incorporation into materials can enhance their functionality, durability, and performance, making it valuable in industries such as electronics and coatings .

Bioconjugation

This compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic tools and therapeutic agents by improving their specificity and efficacy .

Fluorescent Probes

This compound can be utilized in developing fluorescent probes for imaging applications, aiding biological research and diagnostics. Its chemical structure allows it to interact with biological systems effectively, making it suitable for use in various imaging techniques .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related boronic acids, providing insights into the potential applications of this compound:

- A study demonstrated that derivatives of phenylboronic acids could inhibit leucyl-tRNA synthetase in Candida albicans, suggesting a mechanism similar to approved antifungal drugs like Tavaborole.

- Investigations into structural properties revealed that electron-withdrawing groups significantly enhance acidity and biological activity, making them suitable candidates for drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

*Estimated based on molecular formulas where explicit data are unavailable.

Key Observations:

Fluorine at the 2-position (ortho to boronic acid) enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions .

Electronic Effects :

- Chloro substituents (e.g., in 5-bromo-3-chloro-2-ethoxyphenylboronic acid) increase electron-withdrawing effects, which may stabilize the boronate intermediate but reduce nucleophilicity .

- Methoxy/ethoxy groups donate electrons via resonance, balancing steric and electronic effects .

Purity and Availability :

- Analogs like 5-bromo-2-methoxyphenylboronic acid are commercially available at high purity (≥95%), whereas ethoxy-substituted variants (e.g., 2-ethoxy-6-fluorophenylboronic acid) are less common, reflecting synthetic challenges .

Stability and Handling

Biological Activity

5-Bromo-3-ethoxy-2-fluorophenylboronic acid is a compound of interest in medicinal chemistry and biological research due to its potential applications in drug development and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified as a boronic acid, which is characterized by the presence of a boron atom bonded to an organic group. The chemical structure can be represented as follows:

This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Target Interactions

Boronic acids, including this compound, interact with various biological targets. They can act as nucleophiles in cross-coupling reactions, facilitating the formation of biaryl compounds. The mechanism involves the formation of a complex with palladium catalysts, which is crucial for the transmetalation step in these reactions .

Biological Pathways

Research indicates that boronic acids may also interact with specific enzymes and proteins within metabolic pathways. For example, they can influence boron metabolism and may interact with transporters that affect their distribution within cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylboronic acids. For instance, related compounds have demonstrated moderate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for some phenylboronic acids suggest they could serve as effective antimicrobial agents .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 32 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 16 |

| This compound | Bacillus cereus | <16 |

These findings suggest that modifications to the boronic acid structure can enhance biological activity, potentially leading to new therapeutic agents .

Study on Antimicrobial Activity

A study focused on the synthesis and antimicrobial evaluation of various phenylboronic acids found that structural variations significantly influenced their efficacy. Compounds containing electron-withdrawing groups exhibited increased acidity and enhanced interaction with microbial targets. The study concluded that certain derivatives could outperform existing antifungal agents such as Tavaborole (AN2690) against specific strains .

Structure-Activity Relationship (SAR)

Research into the SAR of phenylboronic acids has revealed that fluorinated derivatives tend to exhibit higher lipophilicity and better binding properties compared to their non-fluorinated counterparts. This characteristic is particularly important for enhancing the pharmacokinetic profiles of potential drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Bromo-3-ethoxy-2-fluorophenylboronic acid to ensure stability during long-term research use?

- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Based on analogous compounds (e.g., 4-Bromo-2-fluorophenylboronic acid), storage at 0–6°C under inert gas (e.g., argon) in airtight containers is critical to minimize degradation . Regular purity checks via HPLC or NMR are advised to confirm stability.

Q. What synthetic strategies are effective for introducing the ethoxy group at the 3-position of this boronic acid?

- Methodological Answer : Ethoxy group installation typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed alkoxylation. For example, a bromo-fluoro precursor (e.g., 5-Bromo-2-fluorophenylboronic acid) can undergo substitution with sodium ethoxide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C). Reaction progress should be monitored via TLC or LC-MS to optimize yield .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., ethoxy’s methylene protons at ~δ 3.5–4.0 ppm) and HPLC (>97% purity threshold). Mass spectrometry (HRMS) is essential for validating the molecular ion peak (e.g., [M+H]+ expected for C8H8BBrFO3) .

Advanced Research Questions

Q. How do the steric and electronic effects of the bromo, ethoxy, and fluoro substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The bromo group acts as a potential leaving site, while the ethoxy group introduces steric hindrance, which may slow transmetallation. Comparative studies with analogs (e.g., 5-Bromo-2-fluorophenylboronic acid vs. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) suggest optimizing catalyst systems (e.g., Pd(PPh3)4 with K2CO3 in THF/H2O) to balance reactivity and steric constraints. DFT calculations can model electronic effects of substituents on boronate resonance .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in aryl-aryl bond formation?

- Methodological Answer : Yield discrepancies often arise from competing protodeboronation or homocoupling. Systematic screening of ligands (e.g., SPhos vs. XPhos), bases (e.g., Cs2CO3 vs. NaHCO3), and solvent ratios (toluene/ethanol vs. dioxane/water) is critical. For example, higher base concentrations may suppress protodeboronation but accelerate catalyst decomposition. Kinetic studies under inert atmospheres are recommended .

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving polyhalogenated substrates?

- Methodological Answer : The fluoro and bromo groups create competing reactive sites. Use chelation-controlled conditions (e.g., Pd(OAc)2 with bidentate ligands) to direct coupling to the boronic acid position. Alternatively, sequential coupling (e.g., Sonogashira before Suzuki) can block undesired sites. X-ray crystallography of intermediates may clarify regiochemical outcomes .

Data-Driven Research Considerations

Q. What analytical techniques are most effective for detecting byproducts in reactions involving this boronic acid?

- Methodological Answer : LC-MS/MS is optimal for identifying low-abundance byproducts (e.g., deboronated species or ethoxy-cleaved intermediates). Compare fragmentation patterns with reference standards (e.g., 5-Bromo-2-fluorophenol). For quantitation, use external calibration curves with UV detection at 254 nm .

Q. How does the electron-withdrawing fluoro group impact the compound’s stability under acidic or basic conditions?

- Methodological Answer : The fluoro group enhances electrophilicity at the boron center, increasing susceptibility to hydrolysis. Stability assays in buffered solutions (pH 4–10) show faster degradation under basic conditions (pH >8). Additives like 1,4-dioxane or ethylene glycol can stabilize the boronate ester form, delaying hydrolysis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in air-sensitive reactions?

- Methodological Answer : While specific hazard data for this compound is limited, analogous boronic acids (e.g., 5-Bromo-2-fluorophenylboronic acid) require glovebox use for moisture-sensitive steps. Refer to GHS guidelines for boronic acids: avoid inhalation, use PPE (nitrile gloves, lab coat), and ensure fume hood ventilation during weighing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.